molecular formula C21H18N2O2S2 B4506012 3-phenyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

3-phenyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B4506012
M. Wt: 394.5 g/mol
InChI Key: HJRKLGHMBMTRTF-UHFFFAOYSA-N
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Description

3-phenyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 1,4-oxathiine core fused with a dihydrothiophene moiety. The structure includes a phenyl group at the 3-position and two distinct substituents on the carboxamide nitrogen: a pyridin-2-yl group and a thiophen-2-ylmethyl group.

Key structural attributes include:

  • Molecular Formula: C₂₃H₂₁N₃O₂S₂ (based on analogs in ).
  • Molecular Weight: ~408–491 g/mol (varies with substituents; see comparison table below).
  • Functional Groups: Oxathiine ring (with sulfur and oxygen), carboxamide bridge, pyridine, and thiophene substituents.

The compound’s synthesis typically involves multi-step reactions, including cyclization of oxathiine precursors and subsequent coupling of pyridine/thiophene moieties via carboxamide linkages .

Properties

IUPAC Name

5-phenyl-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c24-21(19-20(27-14-12-25-19)16-7-2-1-3-8-16)23(15-17-9-6-13-26-17)18-10-4-5-11-22-18/h1-11,13H,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRKLGHMBMTRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C(O1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the oxathiine ring, followed by the introduction of the phenyl, pyridinyl, and thiophenylmethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis process. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-phenyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which 3-phenyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biological activities. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the uniqueness of 3-phenyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide, a comparative analysis with structurally related compounds is provided below. Data are derived from experimental studies and structural analogs in the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Molecular Weight (g/mol) Key Differentiators
Target Compound : this compound Oxathiine core, pyridin-2-yl, thiophen-2-ylmethyl substituents Hypothesized kinase inhibition (pyridine-thiophene synergy) ~408–491 Dual N-substituents (pyridine + thiophene); no benzothiophene or sulfone groups .
Analog 1 : 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Benzothiophene core, pyridin-3-ylmethyl group Antifungal, neuroprotective (benzothiophene activity) 491.6 Benzothiophene substitution enhances π-stacking; lacks thiophen-2-ylmethyl group .
Analog 2 : N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide Methylated pyridine, thiophen-2-ylmethyl Improved metabolic stability (methyl group reduces CYP450 affinity) 408.5 Methyl group on pyridine enhances lipophilicity .
Analog 3 : N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide 4,4-Dioxide oxathiine, chlorobenzyl Anticancer (sulfone group increases electrophilicity) ~450 (estimated) Sulfone group alters electronic properties; chlorobenzyl enhances target binding .
Analog 4 : N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide Pyridazine-thiophene hybrid Antimicrobial, anticancer ~430 (estimated) Pyridazine core replaces oxathiine; distinct pharmacokinetic profile .

Key Findings from Comparative Analysis :

Structural Flexibility :

  • The target compound lacks sulfone or benzothiophene groups present in analogs 1 and 3, which may reduce off-target interactions but limit π-stacking efficiency .
  • Substitution at pyridine’s 2-position (vs. 3-position in analog 1) optimizes steric compatibility with hydrophobic enzyme pockets .

Biological Activity: Analog 1’s benzothiophene core correlates with antifungal activity, absent in the target compound due to its simpler oxathiine-thiophene architecture .

Physicochemical Properties :

  • The target compound ’s molecular weight (~408–491 g/mol) aligns with Lipinski’s rule for drug-likeness, whereas analog 1’s higher weight (491.6 g/mol) may limit bioavailability .
  • Analog 2 ’s methyl group improves metabolic stability by reducing CYP450-mediated oxidation, a modification absent in the target compound .

Synthetic Complexity :

  • The target compound’s synthesis avoids the sulfonation or benzothiophene cyclization required for analogs 1 and 3, simplifying scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Reactant of Route 2
3-phenyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

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